4-Cyclopropoxy-1-ethyl-2-methylbenzene
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Overview
Description
4-Cyclopropoxy-1-ethyl-2-methylbenzene is an organic compound with the molecular formula C12H16O It is a derivative of benzene, featuring a cyclopropoxy group, an ethyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1-ethyl-2-methylbenzene typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved by reacting cyclopropanol with a suitable halogenating agent to form cyclopropyl halide.
Friedel-Crafts Alkylation: The cyclopropyl halide is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form cyclopropylbenzene.
Ethylation and Methylation: Subsequent ethylation and methylation of cyclopropylbenzene can be carried out using ethyl chloride and methyl chloride, respectively, in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-1-ethyl-2-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alkanes or alcohols.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents.
Halogenation: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
4-Cyclopropoxy-1-ethyl-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1-ethyl-2-methylbenzene involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The cyclopropoxy group may enhance the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
- 4-Cyclopropyl-2-ethyl-1-methylbenzene
- 2-Cyclopropyloxyethyl 4-methylbenzenesulfonate
- 1-Ethyl-2-methylbenzene
Comparison: 4-Cyclopropoxy-1-ethyl-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-ethyl-2-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-10-4-5-12(8-9(10)2)13-11-6-7-11/h4-5,8,11H,3,6-7H2,1-2H3 |
InChI Key |
FXCVWWVYPNFBEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC2CC2)C |
Origin of Product |
United States |
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